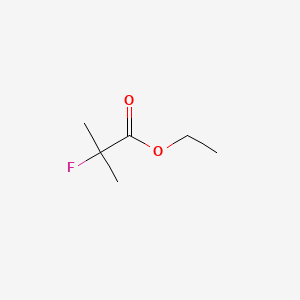
Ethyl 2-fluoroisobutyrate
Overview
Description
Ethyl 2-fluoroisobutyrate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol . This compound is typically a clear, colorless to pale yellow liquid with a boiling point of 120-126°C . It is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Ethyl 2-fluoroisobutyrate is a chemical compound with the formula C6H11FO2 . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body.
Biochemical Analysis
Biochemical Properties
Ethyl 2-fluoroisobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . For instance, it has been observed to interact with enzymes involved in fatty acid biosynthesis, leading to changes in the production of metabolites . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical pathways they regulate.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to organelle damage and apoptosis in single cells . Additionally, it has been shown to inhibit glycolysis and ATP production, which are critical for cellular energy metabolism . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and leading to changes in gene expression . This inhibition can result in the disruption of metabolic pathways and the accumulation of certain metabolites. The binding interactions are typically strong, leading to significant changes in the biochemical environment of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to the compound can result in chronic oxidative stress and sustained changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular metabolism and function . High doses of this compound can result in severe oxidative stress, organ damage, and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid biosynthesis . The compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in metabolic flux and metabolite levels . These interactions can result in the accumulation of certain fatty acids and the inhibition of others, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function . This compound is known to accumulate in certain cellular compartments, leading to localized effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to exert its effects in specific areas of the cell, leading to targeted changes in cellular metabolism and function . The compound’s activity is often highest in the mitochondria and cytoplasm, where it interacts with key metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisobutyrate can be synthesized through several methods. One common method involves the reaction of 2-bromoisobutyric acid ester with hydrofluoric acid and an oxidizing agent . Another method involves the reaction of 2-hydroxyisobutyric acid ester with hydrofluoric acid . These reactions typically require low temperatures and careful handling due to the hazardous nature of hydrofluoric acid.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of hydrofluoric acid as a fluorinating agent, which is both economically and ecologically advantageous . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoroisobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the synthesis and fluorination reactions.
Oxidizing Agents: Used to facilitate the fluorination process.
Major Products:
2-Fluoroisobutyric Acid: Formed through hydrolysis of the ester group.
Substituted Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-fluoroisobutyrate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an active pharmaceutical ingredient in drug development.
Industry: In the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- Methyl 2-fluoroisobutyrate
- 2-Fluoroisobutyric Acid
- Ethyl 2-chloroisobutyrate
Comparison: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, such as mthis compound and ethyl 2-chloroisobutyrate, this compound exhibits higher stability and reactivity, making it more suitable for specific industrial and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-fluoro-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQQJKWNULSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447541 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-69-8 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
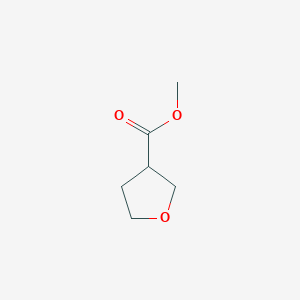
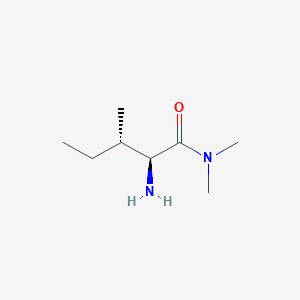
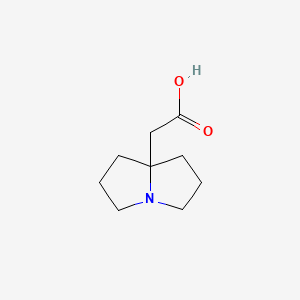

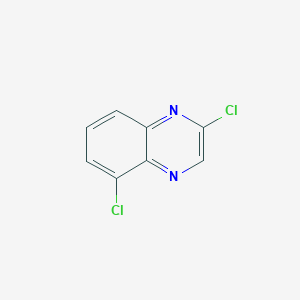
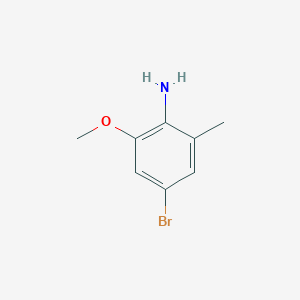
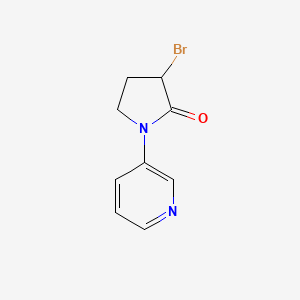

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)

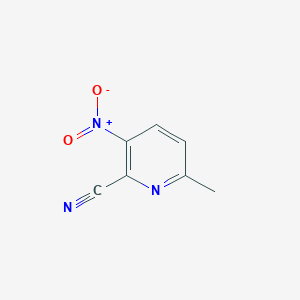
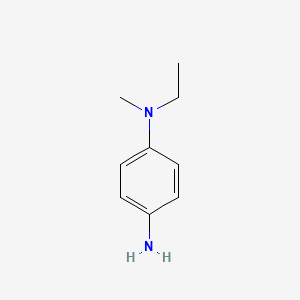
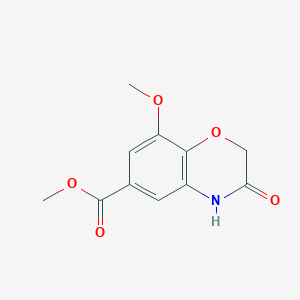
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
